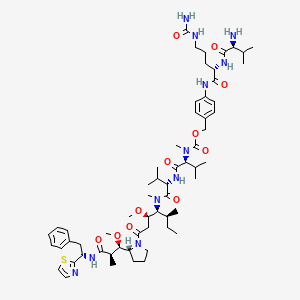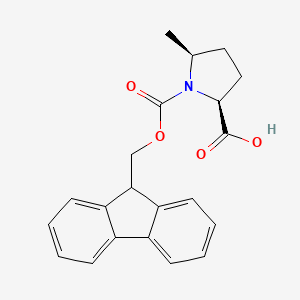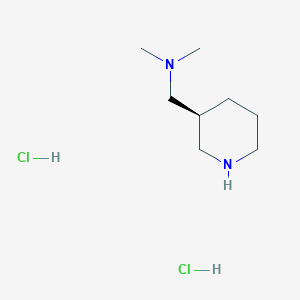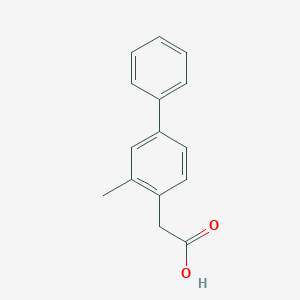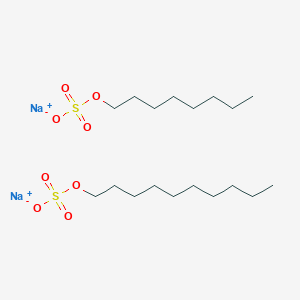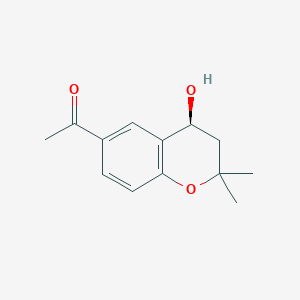
Platycoside M3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platycoside M3 is a type of triterpenoid, a class of compounds that are widely distributed in the plant kingdom . It is derived from the roots of Platycodon grandiflorum . The molecular formula of this compound is C52H80O24, and it has a molecular weight of 1089.2 .
Synthesis Analysis
The synthesis of this compound involves several key genes. Genomic analysis revealed that the CYP716 family genes play a major role in platycoside oxidation . The CYP716 gene family of P. grandiflorus was found to be much larger than that of other Asterid species . Additionally, the expansion of β-amyrin synthases (bASs) in P. grandiflorus was confirmed by tissue-specific gene expression .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pentacyclic triterpenoid aglycone and two sugar moieties . The structure of this compound includes a glucose unit attached at the C-3 position of a triterpene and another series of three sugars (arabinose, rhamnose, and xylose in sequence) attached at the C-28 position through an ester linkage with the arabinose .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of this compound are complex and involve several key enzymes. The enzyme catalyzed platycoside E synthesis through the sequential attachment of two β-1,6-linked glucosyl residues to the glucosyl residue at the C3 position of platycodin D .Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . For obtaining a higher solubility, it is recommended to warm the tube at 37 ℃ and shake it in the ultrasonic bath for a while .Aplicaciones Científicas De Investigación
Biotransformation and Pharmacological Activities : Platycosides, including Platycoside M3, are primarily found in Platycodon grandiflorum root and have been utilized in health supplements and food items for treating respiratory disorders and pulmonary diseases. Research shows that deglycosylated saponins, like 3-O-β-D-glucopyranosyl platycosides, exert stronger biological effects than their glycosylated forms. This indicates potential applications in enhancing the efficacy of these compounds through biotransformation (Ju et al., 2020).
Metabolism by Human Intestinal Bacteria : The metabolism of platycosides by human intestinal bacteria is crucial for understanding their bioavailability and efficacy. Platycoside metabolites transformed by human intestinal bacteria have been structurally analyzed, providing insights into their metabolic pathways. This knowledge is vital for the development of platycoside-based treatments and supplements (Ha et al., 2010).
Cancer Treatment Potential : Platycosides from Platycodon grandiflorum have shown potential in cancer treatment. For instance, a platycoside-rich fraction from Platycodon grandiflorum root has been found to enhance cell death in human lung carcinoma cells. This effect is mediated mainly through the AMPK/mTOR/AKT signal pathway, inducing autophagy. Such findings point to the possible use of platycosides in developing herbal anti-cancer therapies (Yim et al., 2016).
Health Benefits and Pharmaceutical Properties : Platycosides from Platycodon grandiflorum roots, including this compound, are known for a wide range of health benefits. They have shown cytotoxic effects against cancer cells, neuroprotective activity, antiviral activity, and cholesterol-lowering effects. The exploration of these saponins for health applications, such as vaccine adjuvants, is a promising area of research (Nyakudya et al., 2014).
Genomic Insights into Platycoside Biosynthesis : Recent genomic, transcriptomic, and methylomic analyses of Platycodon grandiflorus have provided insights into the evolution and regulation of platycoside biosynthesis. Understanding the genetic and epigenetic factors that influence the production of platycosides, including this compound, is critical for enhancing their pharmaceutical properties and potential therapeutic applications (Kim et al., 2020).
Mecanismo De Acción
Target of Action
Platycoside M3, a natural product, is used for research related to life sciences . .
Mode of Action
It is known that platycosides, a group of compounds to which this compound belongs, exhibit various pharmacological activities such as anti-inflammatory, anti-obesity, anticancer, antiviral, and antiallergy properties .
Biochemical Pathways
Studies on related compounds, such as platycodin d, suggest involvement in various signaling pathways . For instance, in treating acute lung injury, Platycodin D lessens the protein levels of NF-κΒ, Caspase-3, and Bax to decrease inflammatory cell infiltration and pathological inflammation .
Pharmacokinetics
These compounds were quickly absorbed with short Tmax (<45 min) .
Result of Action
Platycosides, including this compound, are known to exhibit various pharmacological activities such as anti-inflammatory, anti-obesity, anticancer, antiviral, and antiallergy properties .
Action Environment
It is known that the bioavailability and efficacy of related compounds can be improved by being prescribed with other compounds or by creating a new dosage form .
Análisis Bioquímico
Biochemical Properties
Platycoside M3 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . Additionally, it interacts with proteins involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB), thereby modulating the expression of pro-inflammatory cytokines .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation . In immune cells, this compound modulates the production of cytokines and chemokines, thereby influencing immune responses . Furthermore, it affects cellular metabolism by regulating the expression of genes involved in lipid metabolism and glucose uptake .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For example, this compound inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes . Additionally, it modulates the activity of enzymes involved in apoptosis, such as caspases, leading to programmed cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and anti-cancer activities . At high doses, this compound can cause toxic effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification . The compound also affects metabolic flux by modulating the levels of key metabolites, such as glucose and lipids . These interactions highlight the importance of this compound in regulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and spleen, where it exerts its pharmacological effects . The localization of this compound is influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific cellular compartments . These localization patterns are crucial for understanding the compound’s mechanism of action.
Propiedades
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1S,2R,5R,6S,8R,9R,14S,18R,19R,21S,24R)-8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H80O24/c1-20-38(73-41-35(63)30(58)23(55)17-68-41)34(62)37(65)42(70-20)74-39-31(59)24(56)18-69-44(39)76-45(66)51-12-11-47(2,3)13-22(51)21-7-8-27-48(4)14-25-40(75-43-36(64)33(61)32(60)26(16-53)71-43)52(19-54,46(67)72-25)28(48)9-10-49(27,5)50(21,6)15-29(51)57/h7,20,22-44,53-65H,8-19H2,1-6H3/t20-,22-,23+,24-,25-,26+,27+,28+,29+,30-,31-,32+,33-,34-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44-,48+,49+,50+,51+,52+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWVFDSVASAJMA-GIYNZGKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC8C(C7(C(=O)O8)CO)OC9C(C(C(C(O9)CO)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@H]8[C@@H]([C@@]7(C(=O)O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H80O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

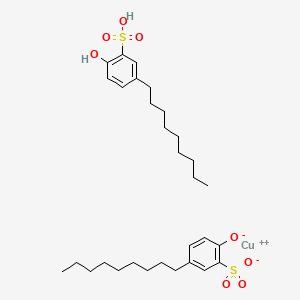
![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1494584.png)
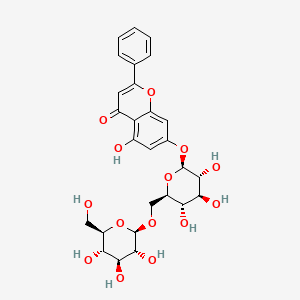

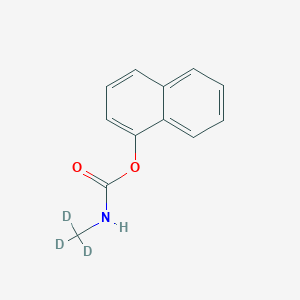

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(pyridin-2-yl)phenyl]propanoicacid](/img/structure/B1494604.png)
